molecular formula C22H32NP B1349323 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl CAS No. 224311-49-3

2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl

Cat. No. B1349323
M. Wt: 341.5 g/mol
InChI Key: PHLPNEHPCYZBNZ-UHFFFAOYSA-N
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Description

2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl, also known as DTB-DMAB, is a phosphine ligand used in metal-catalyzed reactions. It is a versatile ligand that can be used in a variety of reactions, such as hydroformylation, hydrogenation, and carbonylation. DTB-DMAB has been extensively studied due to its ability to bind to a variety of metals, including palladium, rhodium, cobalt, and nickel. Its unique properties make it an ideal ligand for a variety of applications in the lab.

Scientific Research Applications

Catalytic Applications in C-N and C-C Bond Formation

One significant application of 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl is in palladium-catalyzed C-N and C-C bond-forming reactions. Research by Pratap et al. (2009) investigated the electronic and structural characteristics of biphenyl phosphine ligands, including this compound, to understand their influence on such reactions. The study found that the ligand's structural elements are crucial for the reactivity of the catalytic system derived from it, demonstrating its effectiveness in promoting aryl amination and C-C bond-forming reactions of nucleoside substrates, with some reactions occurring at room temperature (Pratap, Parrish, Gunda, Venkataraman, & Lakshman, 2009).

Influence on Steric and Electronic Properties

The steric and electronic properties of bulky and electron-rich dialkylbiarylphosphines, including 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl, have been studied extensively. Diebolt et al. (2011) synthesized and characterized iridium complexes with this ligand to estimate its donor properties and quantify the ligand steric parameter. The study provides insights into how the ligand's bulky nature and electronic richness contribute to its catalytic activity, highlighting the balance between steric demands and electronic parameters in achieving optimal catalytic performance (Diebolt, Fortman, Clavier, Slawin, Escudero‐Adán, Benet‐Buchholz, & Nolan, 2011).

Versatility in Cross-Coupling Reactions

Lundgren et al. (2010) reported on the synthesis of this ligand and its application in Buchwald-Hartwig amination, showcasing its versatility in the cross-coupling of aryl and heteroaryl chlorides with a wide range of amine substrates. The ligand's structural simplicity and air stability, combined with its ability to facilitate reactions at low catalyst loadings with excellent functional group tolerance and chemoselectivity, underscore its significant potential in organic synthesis (Lundgren, Sappong-Kumankumah, & Stradiotto, 2010).

properties

IUPAC Name

2-(2-ditert-butylphosphanylphenyl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32NP/c1-21(2,3)24(22(4,5)6)20-16-12-10-14-18(20)17-13-9-11-15-19(17)23(7)8/h9-16H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLPNEHPCYZBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370585
Record name 2'-(Di-tert-butylphosphanyl)-N,N-dimethyl[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl

CAS RN

224311-49-3
Record name 2′-[Bis(1,1-dimethylethyl)phosphino]-N,N-dimethyl[1,1′-biphenyl]-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224311-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-(Di-tert-butylphosphanyl)-N,N-dimethyl[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
O Diebolt, GC Fortman, H Clavier, AMZ Slawin… - …, 2011 - ACS Publications
The steric and electronic properties of several sterically demanding tertiary phosphines (dicyclohexylphosphino)biphenyl (2a), 2-dicyclohexylphosphino-2′-methylbiphenyl (2b), 2-…
Number of citations: 50 pubs.acs.org
XX Chen, NTT Duong - 한국고분자학회학술대회연구논문초록집, 2011 - dbpia.co.kr
최홍준, 육지호†, 우장창, 고환순 인하대학교 Acrylic pressure-sensitive adhesives (PSAs) have been widely used in protective films, die attach adhesive films, self-adhesive tapes, and …
Number of citations: 0 www.dbpia.co.kr
추상욱, 하창식, 박성수 - 한국고분자학회학술대회연구논문초록집, 2011 - dbpia.co.kr
최홍준, 육지호†, 우장창, 고환순 인하대학교 Acrylic pressure-sensitive adhesives (PSAs) have been widely used in protective films, die attach adhesive films, self-adhesive tapes, and …
Number of citations: 2 www.dbpia.co.kr
최홍준, 육지호, 우장창, 고환순 - 한국고분자학회학술대회연구논문 …, 2011 - dbpia.co.kr
최홍준, 육지호†, 우장창, 고환순 인하대학교 Acrylic pressure-sensitive adhesives (PSAs) have been widely used in protective films, die attach adhesive films, self-adhesive tapes, and …
Number of citations: 2 www.dbpia.co.kr
허윤형, 강범구, 강남구, 유용군, 이재석 - 한국고분자학회학술대회연구 …, 2011 - dbpia.co.kr
최홍준, 육지호†, 우장창, 고환순 인하대학교 Acrylic pressure-sensitive adhesives (PSAs) have been widely used in protective films, die attach adhesive films, self-adhesive tapes, and …
Number of citations: 2 www.dbpia.co.kr
JL Lamola, PT Moshapo, CW Holzapfel… - Tetrahedron Letters, 2022 - Elsevier
Catalysts based on the combination of Pd(OAc) 2 and the electron-deficient phosphatrioxa-adamantane ligands are described for borylation of aryl bromides and chlorides. Catalytic …
Number of citations: 6 www.sciencedirect.com
최성영, 임영돈, 이순호, 이현철, 임진성… - 한국고분자학회학술대회 …, 2012 - dbpia.co.kr
A novel approach to High Molecular Weight Polyvinyl acetate and their novel block copolymers by Cu (II) Medicated Living Radical Polymerization 진상웅, Mohd Yusuf Khan, 노석균† …
Number of citations: 0 www.dbpia.co.kr
노석균, 진상웅 - 한국고분자학회학술대회연구논문초록집, 2011 - dbpia.co.kr
Polymerization of propylene oxide have been carried out by using silica supported DMC (Si-DMCs) catalyst prepared by reacting ZnCl2 and K3 [Co (CN) 6] 2 in the presence of various …
Number of citations: 0 www.dbpia.co.kr
한재희, 김두현, 김형중 - 한국고분자학회학술대회연구논문초록집, 2011 - dbpia.co.kr
Polymerization of propylene oxide have been carried out by using silica supported DMC (Si-DMCs) catalyst prepared by reacting ZnCl2 and K3 [Co (CN) 6] 2 in the presence of various …
Number of citations: 2 www.dbpia.co.kr
윤홍열, 박재형 - 한국고분자학회학술대회연구논문초록집, 2011 - dbpia.co.kr
Polymerization of propylene oxide have been carried out by using silica supported DMC (Si-DMCs) catalyst prepared by reacting ZnCl2 and K3 [Co (CN) 6] 2 in the presence of various …
Number of citations: 0 www.dbpia.co.kr

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